

An In-depth Technical Guide to Benzyl alcohol-OD: CAS Number and Identification

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzyl alcohol-OD**, a deuterated form of benzyl alcohol, with a specific focus on its Chemical Abstracts Service (CAS) number and various methods for its identification. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who require detailed information on this isotopically labeled compound.

Chemical Identity and CAS Number

Benzyl alcohol-OD, where the deuterium atom is specifically located on the oxygen atom of the hydroxyl group, is a key isotopically labeled compound used in various scientific applications, including mechanistic studies and as an internal standard in analytical chemistry.

Table 1: Chemical Identification of Benzyl alcohol-OD



Identifier	Value
Chemical Name	Benzyl alcohol-OD
Synonyms	Benzenemethanol-d, Phenylmethanol-d
CAS Number	14915-25-4[1]
Molecular Formula	C ₇ H ₇ DO
Molecular Weight	109.15 g/mol
Chemical Structure	C ₆ H ₅ CH ₂ OD

It is crucial to distinguish **Benzyl alcohol-OD** from other deuterated isomers of benzyl alcohol, as they will have different CAS numbers and distinct spectroscopic properties.

Spectroscopic Identification

The definitive identification of **Benzyl alcohol-OD** relies on a combination of spectroscopic techniques. The substitution of protium with deuterium on the oxygen atom leads to characteristic changes in the spectra compared to the unlabeled benzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **Benzyl alcohol-OD**.

¹H NMR Spectroscopy: In the proton NMR spectrum of **Benzyl alcohol-OD**, the characteristic broad singlet corresponding to the hydroxyl proton in unlabeled benzyl alcohol will be absent. The other proton signals, corresponding to the phenyl and methylene protons, will remain.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is also a useful tool for confirming the structure.

Table 2: Comparative 1H and ^{13}C NMR Chemical Shifts (δ) in ppm



Group	Benzyl alcohol (¹H NMR)	Benzyl alcohol-OD (¹H NMR)	Benzyl alcohol (¹³C NMR)	Benzyl alcohol-OD (¹³C NMR)
-CH ₂ -	~4.6 ppm (s)	~4.6 ppm (s)	~64.7 ppm	~64.7 ppm
-ОН	Variable (broad s)	Absent	-	-
Aromatic C-H	~7.2-7.4 ppm (m)	~7.2-7.4 ppm (m)	~127-129 ppm	~127-129 ppm
Aromatic C (ipso)	~141 ppm	~141 ppm	~141 ppm	~141 ppm

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The most significant change in the IR spectrum of **Benzyl alcohol-OD** compared to its non-deuterated counterpart is the shift of the O-H stretching vibration to a lower frequency due to the heavier mass of deuterium.

Table 3: Key IR Absorption Bands

Functional Group	Benzyl alcohol (cm ⁻¹)	Benzyl alcohol-OD (cm ⁻¹)
O-H Stretch (Broad)	~3300-3400	-
O-D Stretch (Broad)	-	~2400-2500
C-H Stretch (Aromatic)	~3030-3090	~3030-3090
C-H Stretch (Aliphatic)	~2850-2930	~2850-2930
C-O Stretch	~1010-1050	~1010-1050
C=C Stretch (Aromatic)	~1450-1600	~1450-1600

Mass Spectrometry (MS)



Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **Benzyl alcohol-OD**, the molecular ion peak will be observed at m/z 109, which is one mass unit higher than that of unlabeled benzyl alcohol (m/z 108)[2].

Table 4: Major Mass Spectral Fragments

Fragment Ion	Benzyl alcohol (m/z)	Benzyl alcohol-OD (m/z)
[M]+	108	109
[M-H] ⁺	107	108
[M-OH]+	91	91
[M-OD]+	-	91
[C ₆ H ₅] ⁺	77	77
[C ₆ H ₅ CO] ⁺	105	105

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible identification of **Benzyl alcohol-OD**.

Synthesis of Benzyl alcohol-OD

A common method for the preparation of **Benzyl alcohol-OD** is through the exchange of the hydroxyl proton of benzyl alcohol with deuterium from a deuterium source like deuterium oxide (D₂O).

Protocol:

- To a solution of benzyl alcohol in a dry, aprotic solvent (e.g., anhydrous diethyl ether or THF), add an excess of deuterium oxide (D₂O).
- Stir the mixture at room temperature for several hours to allow for complete H/D exchange.
- Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).



- Remove the solvent under reduced pressure to obtain **Benzyl alcohol-OD**.
- Confirm the isotopic enrichment and purity using NMR and mass spectrometry.

NMR Spectroscopy Protocol

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher). Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in an NMR tube. ¹H NMR Parameters:

- Pulse Sequence: Standard single-pulse experiment.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Relaxation Delay: 1-5 seconds.
- Spectral Width: 0-15 ppm. ¹³C NMR Parameters:
- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more, depending on the sample concentration.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.

IR Spectroscopy Protocol

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer. Sample Preparation:

- Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
- Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂) and place it in a liquid cell. Parameters:
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.



• Number of Scans: 16-32.

Mass Spectrometry Protocol

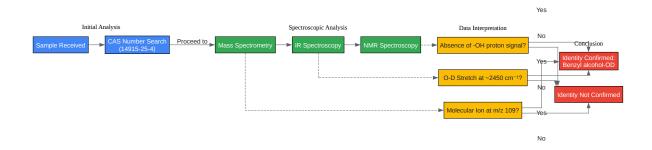
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. GC-MS Parameters:

- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
- Injector Temperature: 250 °C.
- Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 35-300.

Logical Workflow for Identification

The following diagram illustrates a logical workflow for the comprehensive identification of a sample suspected to be **Benzyl alcohol-OD**.





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Caption: Logical workflow for the identification of Benzyl alcohol-OD.

This comprehensive guide provides the essential information for the unambiguous identification and characterization of **Benzyl alcohol-OD**, a valuable tool for researchers and developers in the chemical and pharmaceutical sciences.

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